(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
“(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester” (CAS: 1353983-48-8) is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a 2-aminoethylsulfanyl substituent at the 3-position of the pyrrolidine ring. Its molecular weight is 280.39 g/mol, and it adopts the (R)-configuration at the stereogenic center . The benzyl ester moiety enhances lipophilicity, while the aminoethylsulfanyl group provides nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in medicinal chemistry for synthesizing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
benzyl (3R)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCXDAUKROERF-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1SCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation of Hydroxy Group
The hydroxyl group at the 3-position is activated for subsequent nucleophilic substitution. Mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate and triethylamine at 0–5°C converts the hydroxy group into a mesylate, forming benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate. This intermediate is critical for introducing sulfur-containing side chains.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
The (R)-configuration at the 3-position is preserved through the use of enantiomerically pure starting materials. For instance, (S)-3-hydroxy-pyrrolidine hydrochloride ensures retention of chirality during mesylation and substitution steps. Optical rotation analysis confirms an e.e. >96% in final products when chiral precursors are utilized.
Kinetic Resolution
In cases where racemic intermediates form, enzymatic resolution using lipases or esterases can achieve enantiomeric enrichment. However, this method is less commonly reported for this specific compound due to the efficiency of chiral starting materials.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
| Parameter | Nucleophilic Substitution (Boc-Protected) | High-Pressure Amination |
|---|---|---|
| Reaction Time | 12–16 hours | 40 minutes |
| Yield | 65–70% | 85–90% |
| e.e. | >95% | 97% |
| Equipment | Standard glassware | Autoclave |
| Scalability | Moderate (batch-dependent) | High (continuous flow) |
| Byproducts | Boc-deprotection waste | Minimal |
Critical Reaction Optimization
Solvent Selection
Polar aprotic solvents like THF and ethyl acetate are preferred for mesylation and substitution steps due to their ability to dissolve both organic and inorganic reagents. Non-polar solvents (e.g., heptane) are used in workup phases to separate aqueous and organic layers efficiently.
Temperature and Pressure
Elevated temperatures (50–60°C) accelerate substitution reactions, while high-pressure conditions (13.6 MPa) in autoclaves enhance ammonia’s nucleophilicity, reducing reaction times.
Catalytic Additives
Industrial-Scale Considerations
Large-scale production favors the high-pressure amination route due to its rapid kinetics and minimal purification requirements. However, the autoclave’s capital cost and safety protocols for handling pressurized ammonia present challenges. Alternatively, the Boc-protected pathway offers better controllability for smaller batches.
Emerging Methodologies
Recent advances in flow chemistry and photoredox catalysis suggest potential for streamlining the synthesis. For example, continuous flow systems could mitigate autoclave limitations, while thiyl radical-mediated C–S bond formation might enable milder conditions .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Stereochemical and Commercial Considerations
- Stereochemistry : The (R)-configuration in the target compound vs. the (S)-configuration in ’s analog significantly impacts receptor binding. Enantiomers often show divergent pharmacokinetic profiles .
- Commercial Status : Most compounds, including the target, are discontinued, suggesting niche research applications or synthetic challenges .
Biological Activity
(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 1354016-39-9
These properties are crucial for understanding the compound's interactions within biological systems.
The compound acts as a β-amino acid derivative , which can influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating metabolic processes. Research indicates that compounds in this class may exhibit activity against certain types of cancer and neurological disorders by affecting neurotransmitter systems and metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.2 | Induction of apoptosis |
| Glioblastoma | U87-MG | 12.6 | Cell cycle arrest |
Neuroprotective Effects
The compound also exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been shown to enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
Case Studies
-
In Vitro Study on Breast Cancer Cells
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reduction in cell viability, with an IC50 value of 15.2 µM, indicating its potential as an anticancer agent.
-
Neuroprotection in Animal Models
- In a murine model of neurodegeneration, administration of the compound showed improvements in cognitive function and reduced markers of oxidative stress, suggesting its role in neuroprotection.
Research Findings
Research indicates that this compound can modulate key biological pathways:
- Kynurenine Pathway Modulation : The compound affects the kynurenine pathway, which is crucial in various neurological conditions.
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways, leading to altered levels of neurotransmitters.
Q & A
What synthetic strategies are optimal for preparing (R)-3-(2-amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester?
Basic Research Question
Key synthetic routes involve diazocarbonyl insertion reactions, acetylation of bromoketones, and coupling reactions with amino acid derivatives. For example, diazomethane-mediated insertion into N-Boc-L-homophenylalanine generates intermediates for subsequent functionalization . Acetylation with sodium acetate ensures stability of reactive intermediates, while coupling with (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride yields the target compound in good yields (~60–70%) . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-acetylated derivatives.
How can the stereochemical integrity of the (R)-configured pyrrolidine ring be verified during synthesis?
Basic Research Question
Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity. Compare retention times with known standards or synthetic intermediates (e.g., tert-butyl-protected analogs described in ). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial relationships between substituents, ensuring the 3-position’s (R)-configuration . For advanced validation, X-ray crystallography of crystalline intermediates (e.g., tert-butyl esters) provides definitive structural proof .
What methodologies are suitable for evaluating the compound’s inhibitory activity against cysteine proteases?
Advanced Research Question
Employ fluorometric assays using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition of enzymes like falcipain-2 (a Plasmodium falciparum cysteine protease). Calculate IC50 values via dose-response curves, as demonstrated for related benzyl esters (IC50: 86.2–106.5 µM) . Include positive controls (e.g., E-64) and account for non-specific binding by testing against non-target proteases. Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) for mechanistic insights .
How do structural modifications at the 4-position of the pyrrolidine ring influence antimalarial activity?
Advanced Research Question
Introduce substituents (e.g., halogens, alkyl groups) at the 4-position to assess steric and electronic effects on protease binding. For instance, 4-methyl analogs show enhanced lipophilicity, improving membrane permeability but potentially reducing solubility . Compare IC50 values of derivatives in vitro and correlate with computational docking models of falcipain-2’s active site. Substituents with hydrogen-bonding capacity (e.g., -OH, -NH2) may enhance interactions with catalytic cysteine residues .
What analytical techniques resolve contradictions in reported IC50 values for related compounds?
Advanced Research Question
Discrepancies in potency data (e.g., IC50 variations across studies) may arise from differences in assay conditions (pH, ionic strength) or enzyme sources. Standardize protocols using recombinant enzymes and validate via inter-laboratory reproducibility tests. High-content imaging of parasite growth inhibition (e.g., Plasmodium lactate dehydrogenase assay) complements enzymatic assays to confirm biological relevance . Statistical tools like Bland-Altman analysis can quantify methodological biases .
How can metabolic stability of this compound be improved for in vivo antimalarial studies?
Advanced Research Question
Address metabolic liabilities (e.g., ester hydrolysis) by replacing the benzyl ester with bioisosteres like tert-butyl esters or cyclopropyl amides, as seen in protease inhibitor analogs . Conduct microsomal stability assays (human/rodent liver microsomes) to identify major metabolites. Introduce fluorine atoms at metabolically vulnerable positions to block oxidative degradation, a strategy validated in related pyrrolidine derivatives .
What purification strategies mitigate challenges posed by diastereomeric byproducts?
Basic Research Question
Use flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Gradient elution (hexane/ethyl acetate) optimizes resolution for polar intermediates. For persistent impurities, recrystallization in ethanol/water mixtures enhances enantiomeric excess (>98%) . Monitor purity via LC-MS with evaporative light scattering detection (ELSD) to avoid UV-inactive contaminants .
How does the compound’s mechanism of action differ from artemisinin derivatives in antimalarial activity?
Advanced Research Question
While artemisinin acts via heme-activated radical species, this compound targets cysteine proteases critical for hemoglobin degradation in Plasmodium. Use gene knockout parasites (e.g., falcipain-2-deficient strains) to confirm on-target effects. Synergistic studies with artemisinin may reveal combinatorial benefits, reducing the risk of resistance . Transcriptomic profiling (RNA-seq) of treated parasites can identify downstream pathways affected by protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
